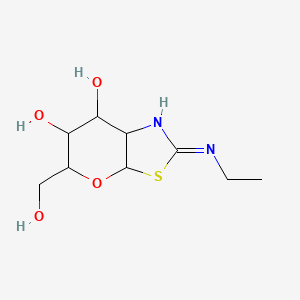

Thiamet G

説明

特性

IUPAC Name |

(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAIMZHKIXDJRN-FMDGEEDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1NC2C(C(C(OC2S1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Glycobiology Tool: A Technical Guide to the Discovery and Synthesis of Thiamet G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of Thiamet G, a pivotal inhibitor of O-GlcNAcase (OGA). The development of this compound has significantly advanced our understanding of the intricate roles of O-GlcNAcylation in cellular signaling and disease pathogenesis, particularly in the context of neurodegenerative disorders. This document details the scientific rationale behind its creation, a comprehensive synthesis protocol, and the key experimental data that established its efficacy and mechanism of action.

Discovery and Rationale: Targeting the O-GlcNAc Cycle

The discovery of this compound was born out of the need for a potent and selective tool to probe the function of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, analogous to phosphorylation, is critical in regulating a vast array of cellular processes.

The impetus for developing an OGA inhibitor was strongly linked to research in Alzheimer's disease. Scientists observed a reciprocal relationship between the phosphorylation of the microtubule-associated protein tau and its O-GlcNAcylation. Pathological hyperphosphorylation of tau is a hallmark of Alzheimer's disease, and it was hypothesized that increasing tau's O-GlcNAcylation by inhibiting OGA could prevent this hyperphosphorylation.

This compound was rationally designed based on the catalytic mechanism of OGA, which proceeds through a bicyclic oxazoline intermediate. By mimicking this transition state, this compound was engineered to bind to the active site of OGA with high affinity and selectivity, effectively inhibiting its enzymatic activity.

Synthesis of this compound: A Scalable and Accessible Protocol

A robust and scalable synthesis for this compound has been developed, making this critical research tool accessible for a wide range of studies. The following six-step process starts from the readily available D-(+)-glucosamine hydrochloride and avoids the need for column chromatography, making it suitable for producing large quantities of the inhibitor.

Experimental Protocol: Hectogram-Scale Synthesis of this compound

Step 1: Acetylation of D-(+)-Glucosamine Hydrochloride

-

D-(+)-Glucosamine hydrochloride is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the amino and hydroxyl groups.

-

The reaction mixture is then treated with hydrogen chloride in acetic acid to selectively remove the anomeric acetyl group and install a chloride, yielding 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranosyl chloride.

Step 2: Formation of the Oxazoline Intermediate

-

The glycosyl chloride from the previous step is treated with a base, such as sodium bicarbonate, to promote the formation of the key oxazoline intermediate.

Step 3: Opening of the Oxazoline Ring with Thiolacetic Acid

-

The oxazoline ring is opened by reaction with thiolacetic acid, which introduces the sulfur atom required for the final thiazoline ring.

Step 4: Formation of the Thiourea Intermediate

-

The product from the previous step is reacted with ethyl isothiocyanate to form a thiourea derivative. This reaction is a critical step in constructing the core of the this compound molecule.

Step 5: Cyclization to the Thiazoline Ring

-

The thiourea intermediate undergoes an intramolecular cyclization reaction, typically promoted by a mild acid, to form the protected thiazoline ring structure of this compound.

Step 6: De-O-acetylation to Yield this compound

-

The final step involves the removal of the acetyl protecting groups from the hydroxyl groups. This is typically achieved by transesterification using a catalytic amount of sodium methoxide in methanol.

-

The crude product is then purified by recrystallization to yield this compound as a crystalline solid.[1][2][3][4]

This optimized synthesis provides a high overall yield of approximately 44% and allows for the production of several hundred grams of this compound in a single campaign.[1][2][3][4]

In Vitro and In Vivo Efficacy: Key Experimental Findings

A series of rigorous in vitro and in vivo experiments were conducted to validate the potency, selectivity, and biological activity of this compound.

In Vitro OGA Inhibition

Experimental Protocol: OGA Inhibition Assay

-

Purified human OGA enzyme is incubated with varying concentrations of this compound.

-

A fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), is added to the reaction.

-

The enzymatic activity is measured by monitoring the increase in fluorescence over time as the substrate is cleaved.

-

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are calculated from the dose-response curves.

Quantitative Data:

| Parameter | Value | Enzyme Source | Reference |

| Ki | ~20-21 nM | Human OGA | [1][5] |

| EC50 | ~30-33 nM | PC-12 cells, HEK293 cells | [4][5][6] |

Cellular Activity: Increasing O-GlcNAcylation and Reducing Tau Phosphorylation

Experimental Protocol: Cell-Based Assays

-

Various cell lines, including neuronal cells (e.g., PC-12, primary cortical neurons) and other cell types (e.g., HEK293), are treated with this compound at different concentrations and for various durations.

-

Cell lysates are prepared, and the levels of total protein O-GlcNAcylation are assessed by Western blot using an O-GlcNAc-specific antibody (e.g., CTD110.6 or RL2).

-

For studies on tau phosphorylation, cell lysates are also probed with antibodies specific to different phosphorylated epitopes of the tau protein.

Key Findings:

-

Treatment with this compound leads to a dose-dependent increase in global protein O-GlcNAcylation in various cell types.[6][7][8]

-

In neuronal cells, this compound treatment significantly reduces the phosphorylation of tau at several sites implicated in Alzheimer's disease pathology, including Thr231 and Ser396.[2][3][9]

In Vivo Efficacy: Brain Penetrance and Modulation of Tau Phosphorylation

Experimental Protocol: In Vivo Studies in Rodent Models

-

Rodent models (e.g., rats, mice) are administered this compound via various routes, including oral gavage and intravenous injection.

-

At different time points after administration, brain tissue is collected and homogenized.

-

Brain homogenates are analyzed by Western blot to assess the levels of O-GlcNAcylation and phosphorylated tau.

Key Findings:

-

This compound effectively crosses the blood-brain barrier and increases the levels of O-GlcNAcylated proteins in the brain in a dose- and time-dependent manner.[4][5][10]

-

In vivo administration of this compound leads to a significant reduction in the phosphorylation of tau at multiple pathological sites in the brains of treated animals.[10]

Signaling Pathways and Experimental Workflows

To visually represent the key concepts and processes described in this guide, the following diagrams have been generated using the DOT language.

Figure 1: The O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.

Figure 2: Workflow for the chemical synthesis of this compound.

Figure 3: Experimental workflow for evaluating this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAcylation protein disruption by this compound promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

Thiamet G: A Technical Guide to its Application as a Chemical Probe for O-GlcNAc Cycling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Thiamet G, a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. This compound serves as an invaluable chemical probe for elucidating the roles of O-GlcNAc cycling in a myriad of cellular processes. This document details its mechanism of action, presents key quantitative data, provides comprehensive experimental protocols for its use, and visualizes its impact on critical signaling pathways.

Introduction to O-GlcNAc Cycling and this compound

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. This rapid cycling allows O-GlcNAcylation to act as a nutrient sensor and a critical regulator of numerous cellular functions, including signal transduction, transcription, and protein stability.

This compound is a mechanism-inspired inhibitor of OGA. It was designed as a stable transition state analog, mimicking the oxazoline intermediate formed during O-GlcNAc hydrolysis by OGA.[1] Its high potency and selectivity make it an excellent tool to acutely increase cellular O-GlcNAcylation, thereby enabling the study of the functional consequences of this modification. This compound is cell-permeant and capable of crossing the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Potency and Selectivity of this compound

| Parameter | Species | Value | Reference(s) |

| Ki (OGA) | Human | 20-21 nM | [2][3] |

| EC50 (O-GlcNAc increase) | rTg4510 primary neurons | 33 nM | [3] |

| EC50 (O-GlcNAc increase) | HEK293 cells | 32 nM | [4] |

| Selectivity (over lysosomal β-hexosaminidase) | Human | >37,000-fold | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

| Parameter | Mouse Model | Dosage | Outcome | Reference(s) |

| Brain Concentration (unbound) | rTg4510 | 600 mg/kg/day (chronic) | 740 nM | [3] |

| Global O-GlcNAc Increase (brain) | rTg4510 | 600 mg/kg/day (18 weeks) | 3.5-fold increase | [3] |

| Global O-GlcNAc Increase (brain) | rTg4510 | 500 mg/kg (single dose) | 4-fold increase | [4] |

| Tau O-GlcNAcylation Increase | rTg4510 | Chronic treatment | 1.5-fold increase | [3] |

| Reduction in Hyperphosphorylated Tau | rTg4510 | 600 mg/kg/day (18 weeks) | Significant reduction | [3] |

| Neuroprotection | MCAO (stroke model) | 20 mg/kg/day (i.p.) | Reduced infarct volume | [6] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of OGA leads to increased O-GlcNAcylation of numerous signaling proteins, thereby influencing their activity, stability, and interactions.

Tau Phosphorylation in Neurodegeneration

In neurodegenerative diseases such as Alzheimer's, the microtubule-associated protein tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles. O-GlcNAcylation and phosphorylation of tau are often reciprocally regulated. This compound treatment has been shown to decrease tau phosphorylation at several disease-relevant sites by increasing its O-GlcNAcylation. This effect is thought to be mediated, in part, through the modulation of kinases such as Akt and GSK-3β.[7]

NF-κB Signaling in Inflammation

The transcription factor NF-κB is a key regulator of the inflammatory response. O-GlcNAcylation of the p65 subunit of NF-κB can modulate its activity. Increased O-GlcNAcylation of p65, induced by this compound, can interfere with its interaction with the inhibitory protein IκBα, leading to altered nuclear translocation and transcriptional activity of NF-κB.[8] This has implications for inflammatory conditions, including neuroinflammation following stroke.[6]

Experimental Protocols

O-GlcNAcase (OGA) Activity Assay

This protocol describes a fluorogenic assay to measure OGA activity and its inhibition by this compound.

Materials:

-

Purified recombinant human OGA

-

This compound

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), fluorogenic substrate

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5

-

Stop Solution: 0.5 M sodium carbonate

-

384-well black microplate

-

Plate reader with 355 nm excitation and 460 nm emission filters

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 5 µL of each this compound dilution (or vehicle control).

-

Add 10 µL of OGA (e.g., 1 nM final concentration) to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of 4-MUG (e.g., 0.2 mM final concentration).

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the fluorescence at an excitation of 355 nm and an emission of 460 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Detection of O-GlcNAc Levels

This protocol details the detection of total O-GlcNAcylated proteins in cell lysates following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and 50 µM this compound

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary Antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2), diluted 1:1000 to 1:5000 in Blocking Buffer

-

Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG, diluted in Blocking Buffer

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentration of this compound (or vehicle) for the specified duration.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip and re-probe the membrane for a loading control.

Immunoprecipitation of O-GlcNAcylated Proteins

This protocol allows for the enrichment of O-GlcNAcylated proteins from cell lysates.

Materials:

-

Cell lysate prepared as in section 4.2

-

Anti-O-GlcNAc antibody (e.g., RL2)

-

Protein A/G agarose beads

-

IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 in TBS with inhibitors and 50 µM this compound)

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., Laemmli sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-O-GlcNAc antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

Analyze the eluate by Western blot as described in section 4.2.

Cell Viability Assay

This protocol describes a luciferase-based assay to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well white, clear-bottom microplate

-

Luciferase-based cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (or vehicle control).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Express results as a percentage of the vehicle-treated control.

Conclusion

This compound is a powerful and indispensable chemical probe for investigating the complex world of O-GlcNAc cycling. Its high potency, selectivity, and bioavailability have enabled significant advances in our understanding of how this post-translational modification regulates cellular physiology and contributes to disease pathogenesis. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery, ultimately paving the way for new therapeutic strategies targeting the O-GlcNAc pathway.

References

- 1. alectos.com [alectos.com]

- 2. alectos.com [alectos.com]

- 3. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]

- 4. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound mediates neuroprotection in experimental stroke by modulating microglia/macrophage polarization and inhibiting NF-κB p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: The Structural Basis for Thiamet-G's Selective Inhibition of O-GlcNAcase

A Deep Dive into the Molecular Interactions and Structural Features Conferring High-Affinity and Specificity for OGA over Lysosomal β-Hexosaminidase

Thiamet-G, a potent and selective inhibitor of O-GlcNAcase (OGA), has emerged as a critical chemical tool for elucidating the complex roles of O-GlcNAc cycling in health and disease. Its remarkable selectivity for OGA over the functionally related but structurally distinct lysosomal β-hexosaminidases is fundamental to its utility. This in-depth technical guide explores the structural and mechanistic underpinnings of Thiamet-G's selectivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action.

The O-GlcNAc Signaling Pathway and the Role of OGA

The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification that modulates a vast array of cellular processes. This intricate signaling network is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which installs the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of this "O-GlcNAc cycling" has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, diabetes, and cancer.

O-GlcNAc Post-Translational Modification: A Technical Guide to its Fundamental Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) crucial for regulating a vast array of cellular processes. Unlike complex glycosylation, O-GlcNAcylation involves the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This modification is akin to phosphorylation in its reversible nature and its profound impact on protein function, stability, and localization.[3][4] O-GlcNAcylation acts as a critical nutrient sensor, integrating metabolic cues with signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[5][6] This technical guide provides an in-depth exploration of the core principles of O-GlcNAcylation, offering detailed experimental protocols and quantitative data to aid researchers and drug development professionals in this burgeoning field.

The Core Machinery of O-GlcNAc Cycling

The dynamic addition and removal of O-GlcNAc is tightly regulated by a unique enzymatic duo: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA).[7] Remarkably, in mammals, a single gene encodes for each of these enzymes, which in turn modify thousands of target proteins.[8]

-

O-GlcNAc Transferase (OGT): The "Writer" OGT catalyzes the addition of GlcNAc from the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) onto target proteins.[9][10] OGT is a highly conserved enzyme essential for cellular viability.[1] It possesses a unique bipartite structure with a C-terminal catalytic domain and an N-terminal tetratricopeptide repeat (TPR) domain, which is involved in substrate recognition and protein-protein interactions.[2]

-

O-GlcNAcase (OGA): The "Eraser" OGA is responsible for the removal of O-GlcNAc from proteins through its glycoside hydrolase activity.[7][11] This allows for the rapid cycling of the modification in response to cellular signals.

The tight regulation of OGT and OGA activities, their subcellular localization, and their interactions with various binding partners are critical for maintaining O-GlcNAc homeostasis.

A Nutrient Sensor: The Hexosamine Biosynthetic Pathway

O-GlcNAcylation is intrinsically linked to cellular metabolism through the Hexosamine Biosynthetic Pathway (HBP). This pathway utilizes glucose, amino acids, fatty acids, and nucleotides to generate UDP-GlcNAc, the essential donor substrate for OGT.[11][12] Typically, 2-5% of cellular glucose enters the HBP.[12] Consequently, the levels of O-GlcNAcylation directly reflect the nutrient status of the cell, positioning the OGT/OGA enzyme pair as a critical metabolic sensor.[7][13] This integration of metabolic information allows cells to adapt their signaling and transcriptional programs in response to nutrient availability and cellular stress.[11]

Quantitative Data on O-GlcNAc Cycling

Understanding the quantitative aspects of O-GlcNAcylation is paramount for researchers. The following tables summarize key kinetic parameters for OGT and OGA, as well as cellular concentrations of the donor substrate UDP-GlcNAc.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Cell Type | Reference(s) |

| OGT | UDP-GlcNAc | 1 - >20 | Varies with protein substrate | Human | [14] |

| Nup62 (peptide) | ~5.5 | - | Human | [15] | |

| Casein Kinase II (peptide) | ~9.2 | - | Human | [15] | |

| TAB1 (protein) | ~2.5 | - | Human | [14] | |

| Tau (protein) | ~1.1 | - | Human | [14] | |

| OGA | pNP-GlcNAc | ~50 - 200 | - | Human | [16] |

| O-GlcNAc-modified proteins | Largely invariant | Invariant kcat/Km | Human | [14] |

Table 1: Kinetic Parameters of OGT and OGA. The kinetic values for OGT can vary significantly depending on the protein substrate, suggesting a mechanism for differential regulation of O-GlcNAcylation. In contrast, OGA displays relatively consistent kinetics across various substrates, indicating its activity is primarily driven by the presence of the O-GlcNAc moiety itself.[14]

| Cell Type/Tissue | Condition | UDP-GlcNAc Concentration (pmol/mg protein or other units) | Reference(s) |

| Mouse Liver | - | ~100-150 pmol/mg tissue | [8][17] |

| Mouse Heart | - | ~40-60 pmol/mg tissue | [17] |

| Mouse Brain | - | ~62-130 pmol/mg tissue | [17] |

| B16 Melanoma Cells | Control | Baseline | [10] |

| B16 Melanoma Cells | +20 mM GlcNAc | ~4-fold increase | [10] |

| AML12 Hepatocytes | 5 or 25 mM Glucose | Similar levels | [8] |

| AML12 Hepatocytes | Glucose withdrawal | Significant decrease | [8] |

Table 2: Cellular and Tissue Concentrations of UDP-GlcNAc. The concentration of the donor substrate UDP-GlcNAc can fluctuate based on nutrient availability and cell type, directly impacting the overall levels of protein O-GlcNAcylation.

Key Signaling Pathways and Crosstalk

O-GlcNAcylation plays a pivotal role in a multitude of signaling pathways, often through intricate crosstalk with another major PTM, phosphorylation.[18][19] This interplay can occur in several ways:

-

Direct Competition: O-GlcNAc and phosphate can compete for the same or adjacent serine/threonine residues on a protein, creating a "yin-yang" relationship where one modification precludes the other.[20][21]

-

Regulation of Signaling Enzymes: Kinases and phosphatases can be O-GlcNAcylated, altering their activity and substrate specificity. Conversely, OGT and OGA are themselves regulated by phosphorylation.[18][19]

-

Altering Protein Conformation and Interactions: The addition of O-GlcNAc can induce conformational changes in a protein, affecting its interaction with other proteins in a signaling cascade.

This extensive crosstalk allows for a highly nuanced and integrated regulation of cellular processes in response to both extracellular signals and intracellular metabolic status.

Figure 1: The O-GlcNAc Cycle and its Integration with Cellular Signaling.

Experimental Protocols

A variety of robust methods are available to study O-GlcNAcylation. Below are detailed protocols for key experiments.

Protocol 1: In Vitro OGT Activity Assay

This protocol measures the enzymatic activity of OGT using a radioactive substrate.[18]

Materials:

-

Recombinant OGT enzyme

-

Synthetic peptide substrate (e.g., CKII-derived peptide)[18]

-

UDP-[3H]GlcNAc

-

Assay Buffer: 50 mM Sodium Cacodylate (pH 6.5), 5 mM MnCl2, 1 mg/mL BSA[18]

-

Stop Solution: 50 mM Formic Acid

-

SP-Sephadex or C18 columns for peptide purification

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a final volume of 50 µL containing assay buffer, 3-15 mM synthetic peptide, 1.85–3.7 kBq of UDP-[3H]GlcNAc, and the OGT enzyme fraction.[18]

-

Incubate the reaction at 20-37°C for 30-60 minutes.

-

Stop the reaction by adding 450 µL of 50 mM formic acid.[18]

-

Separate the radiolabeled peptide from unincorporated UDP-[3H]GlcNAc using an SP-Sephadex or C18 column.[18]

-

Wash the column extensively with 50 mM formic acid.

-

Elute the peptide (if necessary, depending on the column) or directly measure the radioactivity of the column-bound peptide using a scintillation counter.

-

Calculate OGT activity based on the incorporated radioactivity.

Figure 2: Workflow for In Vitro OGT Activity Assay.

Protocol 2: O-GlcNAc Detection by Western Blot

This is a common method to assess global or protein-specific O-GlcNAcylation levels.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels and transfer apparatus

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer: 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibody: Anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6 or RL2)

-

Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell or tissue lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody (typically 1:1000 to 1:5000 dilution in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: O-GlcNAc Site Mapping by Mass Spectrometry

Identifying the specific sites of O-GlcNAcylation is crucial for understanding its functional consequences. This generally involves enrichment of O-GlcNAcylated peptides followed by mass spectrometry analysis.

Materials:

-

Protein digest (e.g., tryptic digest) from cells or tissues

-

Enrichment method:

-

Mass spectrometer with Electron Transfer Dissociation (ETD) capability[7][20]

Procedure:

-

Protein Digestion: Digest the protein sample into peptides using an appropriate protease (e.g., trypsin).

-

Enrichment of O-GlcNAcylated Peptides:

-

Lectin Affinity: Incubate the peptide mixture with WGA-conjugated beads to capture O-GlcNAcylated peptides. Elute the bound peptides.

-

Chemoenzymatic Labeling: Use a mutant galactosyltransferase (GalT) to transfer an azide-modified galactose (GalNAz) to O-GlcNAc residues.[24] "Click" a biotin-alkyne probe onto the azide group. Enrich the biotinylated peptides using streptavidin beads. Elute the peptides.

-

-

Mass Spectrometry Analysis:

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the O-GlcNAcylated peptides and pinpoint the modified serine or threonine residues.

Figure 3: General Workflow for O-GlcNAc Site Mapping by Mass Spectrometry.

Conclusion

O-GlcNAcylation is a fundamental post-translational modification that is rapidly emerging as a key regulator of cellular physiology and a critical player in the pathogenesis of major human diseases. Its intricate connection to metabolism and its extensive crosstalk with other signaling modifications like phosphorylation highlight its importance as a central hub for cellular information processing. The continued development of advanced analytical techniques will undoubtedly uncover further layers of complexity in the regulation and function of this "sweet" modification, paving the way for novel therapeutic strategies targeting the O-GlcNAc cycle. This guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of O-GlcNAcylation and contribute to unraveling its multifaceted roles in health and disease.

References

- 1. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and identification of protein O-GlcNAcylation sites with substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asset.library.wisc.edu [asset.library.wisc.edu]

- 16. Cryo-EM structure of human O-GlcNAcylation enzyme pair OGT-OGA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Enrichment and Site Mapping of O-Linked N-Acetylglucosamine by a Combination of Chemical/Enzymatic Tagging, Photochemical Cleavage, and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. doaj.org [doaj.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Invitrogen Click-IT O-GlcNAc Enzymatic Labeling System 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 24. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of O-GlcNAcase Inhibitors: A Technical Guide to Their History, Development, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dynamic post-translational modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) has emerged as a critical regulator of a vast array of cellular processes. The enzymes that govern this modification, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), are key players in cellular signaling, transcription, and metabolism. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, most notably neurodegenerative disorders such as Alzheimer's disease. This has spurred a significant research and development effort focused on the discovery and characterization of inhibitors of OGA as a potential therapeutic strategy. This technical guide provides a comprehensive overview of the history, development, and application of O-GlcNAcase inhibitors, with a focus on the quantitative data, experimental protocols, and signaling pathways that are essential for researchers in the field.

A Journey Through the Development of O-GlcNAcase Inhibitors

The quest for potent and selective OGA inhibitors has been a journey of iterative design and discovery, moving from non-selective first-generation compounds to highly specific clinical candidates.

The Early Days: PUGNAc, a Foundational, Non-Selective Inhibitor

The story of OGA inhibitors begins with O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as PUGNAc. Initially synthesized as a transition-state analog inhibitor of human lysosomal β-hexosaminidases, it was later found to be a potent inhibitor of OGA.[1][2] While instrumental in early studies to probe the function of O-GlcNAcylation, PUGNAc's utility was limited by its lack of selectivity, as it also potently inhibits lysosomal hexosaminidases A and B.[2][3] This off-target activity raised concerns about potential side effects and confounded the interpretation of experimental results.[2][3]

A Breakthrough in Selectivity: The Advent of Thiamet-G

A significant leap forward in the field came with the rational design and synthesis of Thiamet-G.[1][4] This mechanism-inspired inhibitor was designed to mimic the oxazoline intermediate of the OGA catalytic reaction.[5][6] Thiamet-G exhibits remarkable potency and selectivity for OGA over lysosomal hexosaminidases, making it an invaluable research tool for studying the specific effects of OGA inhibition in vitro and in vivo.[5][6][7] Its ability to cross the blood-brain barrier further solidified its importance in preclinical studies of neurodegenerative diseases.[6][7]

From the Bench to the Clinic: The New Generation of OGA Inhibitors

The success of Thiamet-G paved the way for the development of a new generation of OGA inhibitors with improved drug-like properties, suitable for clinical investigation. These efforts have yielded several promising candidates that have entered human trials.

-

MK-8719: Developed through a collaboration between Alectos Therapeutics and Merck, MK-8719 is a potent and selective OGA inhibitor with excellent central nervous system (CNS) penetration.[8][9] It was advanced to first-in-human Phase I clinical trials for the potential treatment of tauopathies.[8][10]

-

LY3372689: Eli Lilly's LY3372689 is another potent OGA inhibitor that has demonstrated a favorable safety and pharmacokinetic profile in Phase I studies.[11][12] It has progressed to Phase II clinical trials for Alzheimer's disease.[12]

-

ASN90 (formerly ASN120290): Developed by Asceneuron, ASN90 is a brain-penetrant OGA inhibitor that has also been evaluated in Phase I clinical trials in healthy volunteers.[13] It is being investigated for the treatment of progressive supranuclear palsy (PSP) and other tauopathies.[13]

Quantitative Analysis of O-GlcNAcase Inhibitors

The development of OGA inhibitors has been guided by rigorous quantitative assessment of their potency, selectivity, and pharmacokinetic properties. The following tables summarize key data for some of the most important OGA inhibitors.

| Inhibitor | Target | IC50 / Ki | Notes |

| PUGNAc | hOGA | IC50: 35-46 nM | Non-selective, also inhibits lysosomal hexosaminidases A and B (IC50: 25 nM).[2] |

| Thiamet-G | hOGA | Ki: ~21 nM | Highly selective over lysosomal hexosaminidases.[1][4] |

| GlcNAcstatin B | hOGA | Ki: 0.4 nM | Potent and selective inhibitor.[5] |

| GlcNAcstatin G | hOGA | - | Potent and cell-permeable.[5] |

| MK-8719 | hOGA | Ki: ~0.76 nM | Potent and CNS-penetrant.[8] |

| LY3372689 | OGA | IC50: 1.97 nM | In clinical development for Alzheimer's disease.[14] |

| ASN90 | OGA | - | In clinical development for tauopathies.[13] |

Table 1: Potency of Key O-GlcNAcase Inhibitors. This table provides a comparative overview of the inhibitory potency of seminal and clinical OGA inhibitors against human O-GlcNAcase (hOGA).

| Inhibitor | Brain-to-Plasma Ratio | Half-life (t1/2) | Clinical Phase |

| MK-8719 | ~1.84 (rat) | - | Phase I (completed) |

| LY3372689 | - | ~6 hours (human) | Phase II |

| ASN90 | - | - | Phase I (completed) |

Table 2: Pharmacokinetic Properties of Clinical OGA Inhibitor Candidates. This table summarizes key pharmacokinetic parameters for OGA inhibitors that have advanced to clinical trials, highlighting their potential for treating CNS disorders.

Experimental Protocols for the Study of O-GlcNAcase Inhibitors

The characterization of OGA inhibitors relies on a suite of well-defined experimental protocols. This section provides detailed methodologies for two key assays.

In Vitro O-GlcNAcase Inhibition Assay (Colorimetric)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of OGA in a controlled, in vitro setting.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

-

Stop Solution: 0.4 M glycine, pH 10.4

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to each well.

-

Add 40 µL of hOGA solution (at a final concentration of ~1-5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the pNP-GlcNAc substrate solution (at a final concentration equal to the Km value for OGA) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein O-GlcNAcylation in Cultured Cells

This protocol is used to assess the effect of an OGA inhibitor on the overall level of protein O-GlcNAcylation within a cellular context.

Materials:

-

Cultured cells (e.g., HEK293T, SH-SY5Y)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-O-GlcNAc (e.g., CTD110.6 or RL2) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the O-GlcNAc signal to the loading control.

Visualizing the O-GlcNAc Signaling Pathway and Experimental Workflows

Understanding the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for research in this field. The following diagrams, created using the DOT language, provide visual representations of these concepts.

Caption: O-GlcNAc Signaling in Alzheimer's Disease.

Caption: Workflow for In Vitro OGA Inhibition Assay.

Caption: Workflow for Western Blot Analysis.

Conclusion and Future Directions

The development of O-GlcNAcase inhibitors represents a promising therapeutic avenue for neurodegenerative diseases and a powerful set of tools for dissecting the complex roles of O-GlcNAcylation in cellular biology. From the early, non-selective tool compound PUGNAc to the highly selective and brain-penetrant clinical candidates, the field has made remarkable progress. The continued investigation of these inhibitors in preclinical and clinical settings will be crucial for validating OGA as a therapeutic target and for potentially delivering a new class of disease-modifying therapies for devastating neurological disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of OGA inhibitors, identifying biomarkers to monitor their efficacy, and exploring their therapeutic potential in other diseases where O-GlcNAc signaling is dysregulated.

References

- 1. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alectos.com [alectos.com]

- 5. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Enzymatic Kinetics of Thiamet G Inhibition of O-GlcNAcase (OGA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic kinetics, mechanism of action, and experimental protocols related to the inhibition of O-GlcNAcase (OGA) by Thiamet G, a pivotal tool compound in the study of O-GlcNAc signaling.

Introduction: The O-GlcNAc Cycle and Its Therapeutic Importance

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where the single sugar N-acetylglucosamine (O-GlcNAc) is attached to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is central to a multitude of cellular functions, including signal transduction, transcription, and metabolism.[1][3] The levels of O-GlcNAcylation are tightly regulated by the "yin-yang" action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[4][5]

Dysregulation of this O-GlcNAc cycle is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[3][6] OGA, in particular, has emerged as a significant therapeutic target.[7] Inhibition of OGA leads to an increase in global O-GlcNAcylation, a strategy that has shown promise in preclinical models for reducing the pathological hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[8][9]

This compound is a potent, selective, and cell-permeable inhibitor of OGA that has been instrumental in elucidating the roles of O-GlcNAcylation.[6][10] Its design was inspired by the enzymatic mechanism of OGA, which proceeds through an oxazoline intermediate.[6] this compound acts as a transition-state analog, binding tightly to the OGA active site.[6]

Enzymatic Kinetics of this compound Inhibition

This compound is characterized by its high potency and remarkable selectivity for human OGA (hOGA) over other functionally related glycosidases, such as the lysosomal β-hexosaminidases.[10] This selectivity is crucial for its use as a specific chemical probe. The key quantitative parameters defining its inhibitory action are summarized below.

| Parameter | Value | Species | Notes |

| Kᵢ (Inhibition Constant) | 20 nM[11] | Human | Represents the high-affinity binding of this compound to OGA. |

| 21 nM[10] | Human | Consistent high-potency reported across multiple studies. | |

| IC₅₀ (Half-Maximal Inhibitory Concentration) | 41 nM[7] | Human | Value can be assay-dependent. |

| EC₅₀ (Half-Maximal Effective Concentration) | 32 nM[8] | HEK293 Cells | Reflects the concentration needed to achieve half-maximal increase in cellular O-GlcNAcylation. |

| 33 nM[12] | rTg4510 Neurons | Demonstrates consistent cellular potency in a disease-relevant model. | |

| Selectivity | ~37,000-fold[6][10] | Human | Ratio of IC₅₀ for β-hexosaminidase vs. OGA, highlighting its specificity. |

Signaling and Mechanistic Pathways

The dynamic interplay of OGT and OGA maintains cellular O-GlcNAc homeostasis. This compound disrupts this balance by selectively blocking OGA, leading to a net increase in protein O-GlcNAcylation.

Diagram 1: The O-GlcNAc signaling pathway and the inhibitory action of this compound.

This compound functions as a competitive, transition-state analog inhibitor. It binds to the active site of OGA, mimicking the structure of the oxazoline intermediate formed during the natural catalytic process. This high-affinity binding physically occludes the active site, preventing the hydrolysis of O-GlcNAcylated protein substrates.

Diagram 2: Competitive inhibition mechanism of OGA by this compound.

Experimental Protocols

Accurate determination of the kinetic parameters of OGA inhibition requires robust experimental design. Below is a generalized protocol for a fluorometric OGA inhibition assay.

Protocol: In Vitro OGA Inhibition Assay

1. Materials and Reagents:

-

Enzyme: Purified, recombinant human OGA (hOGA).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO or water) to create a stock solution, followed by serial dilutions.

-

Substrate: A fluorogenic substrate, such as 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG).

-

Assay Buffer: 50 mM NaH₂PO₄, 100 mM NaCl, 0.01% BSA, pH 7.4.[7]

-

Plate Reader: Fluorescence plate reader with excitation/emission wavelengths of ~355/460 nm.[11]

-

Plates: 96-well or 384-well black, flat-bottom assay plates.

2. Experimental Workflow:

Diagram 3: Workflow for a typical in vitro OGA inhibition assay.

3. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of the microplate, add the this compound dilutions. Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Add a solution of hOGA (e.g., to a final concentration of 1 nM) to each well.[11]

-

Pre-incubate the plate for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

-

Initiate the enzymatic reaction by adding the 4-MUG substrate (e.g., to a final concentration of 0.2 mM).[11]

-

Immediately begin monitoring the increase in fluorescence using a plate reader in kinetic mode. Record data every 60 seconds for a total of 15-60 minutes.[7][11]

4. Data Analysis:

-

For each concentration of this compound, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) for a competitive inhibitor, the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[13]

Conclusion

This compound is a cornerstone tool for studying O-GlcNAc biology. Its well-characterized enzymatic kinetics, defined by a low nanomolar Kᵢ and high selectivity, make it an invaluable asset for researchers. The protocols and data presented in this guide provide a framework for its effective use in biochemical and cellular assays, facilitating further exploration into the therapeutic potential of OGA inhibition for a range of human diseases.

References

- 1. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alectos.com [alectos.com]

- 10. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]

- 13. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thiamet G in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these diseases is the hyperphosphorylation and aggregation of the microtubule-associated protein tau. Emerging evidence points to a critical role for O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), a post-translational modification, in regulating tau phosphorylation. Thiamet G, a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins, has shown significant therapeutic potential in preclinical models of neurodegeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Role of O-GlcNAcylation in Neurodegeneration

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2] This dynamic cycling is crucial for regulating a multitude of cellular processes, including transcription, translation, and protein stability.[3][4]

In the context of neurodegeneration, O-GlcNAcylation has a particularly important relationship with protein phosphorylation.[2] Notably, O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, suggesting a reciprocal regulation.[5] In AD brain tissue, a decrease in O-GlcNAcylation levels has been observed, which is hypothesized to contribute to the hyperphosphorylation of tau.[6][7] By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylation, thereby offering a potential therapeutic strategy to counteract tau pathology.[5][8]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of OGA.[9][10] Its mechanism of action is rooted in its ability to mimic the transition state of the OGA-catalyzed reaction, leading to tight binding and inhibition of the enzyme. By blocking OGA activity, this compound leads to an accumulation of O-GlcNAcylated proteins, including tau.[11] This increase in tau O-GlcNAcylation is believed to interfere with its hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles (NFTs) and downstream neurotoxicity.[8][12]

The therapeutic effects of this compound are not limited to tau pathology. Studies have also shown that increasing O-GlcNAcylation can reduce the levels of amyloid-beta (Aβ) peptides and amyloid plaques in mouse models that exhibit both tau and Aβ pathologies.[13] Furthermore, OGA inhibition has been shown to enhance autophagy, a cellular process responsible for clearing aggregated proteins, which may contribute to its neuroprotective effects.[14]

References

- 1. O-GlcNAcylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alectos.com [alectos.com]

- 6. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the neuroprotective role of OGA inhibition by Thiamet-G against Alzheimer\'s disease [summit.sfu.ca]

Methodological & Application

Thiamet G: In Vitro Application Notes and Protocols for Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamet G is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation, influencing a myriad of cellular processes within the central nervous system. Notably, O-GlcNAcylation has a reciprocal and complex relationship with protein phosphorylation, particularly of the microtubule-associated protein tau. Dysregulation of tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. These application notes provide detailed protocols for the in vitro use of this compound in neuronal cell cultures to study its effects on protein O-GlcNAcylation and tau phosphorylation.

Introduction

O-GlcNAcylation is a crucial post-translational modification where a single N-acetylglucosamine sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT), while O-GlcNAcase (OGA) removes this sugar modification. The dynamic interplay between OGT and OGA activities regulates the O-GlcNAc cycling on target proteins, thereby modulating their function, stability, and localization.

In the context of neurobiology, O-GlcNAcylation is abundant on neuronal proteins, including tau.[1] A growing body of evidence suggests an inverse relationship between O-GlcNAcylation and phosphorylation of tau.[1][2] Pathological hyperphosphorylation of tau leads to the formation of neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease and other tauopathies. This compound, by inhibiting OGA, increases the levels of O-GlcNAcylated proteins, offering a valuable pharmacological tool to investigate the role of O-GlcNAcylation in neuronal function and its potential as a therapeutic strategy for neurodegenerative disorders.

Mechanism of Action

This compound acts as a highly specific inhibitor of O-GlcNAcase. By blocking OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a global increase in protein O-GlcNAcylation. This elevated O-GlcNAcylation can interfere with the phosphorylation of proteins like tau, although the effects are site-specific and can vary between in vitro and in vivo models.[3][4] The mechanism is thought to involve direct competition between O-GlcNAcylation and phosphorylation at the same or nearby serine/threonine residues on the tau protein.[5][6]

Data Presentation

The following tables summarize quantitative data from in vitro studies on this compound in neuronal cell cultures.

Table 1: Effective Concentrations of this compound in Neuronal Cell Culture

| Cell Type | Parameter | Value | Reference |

| rTg4510 primary neurons | EC₅₀ for O-GlcNAc increase | 33 nM | [7] |

| PC-12 cells | EC₅₀ for O-GlcNAc increase | 30 nM | [7] |

| Adult Hippocampal Progenitor (AHP) cells | Effective Concentration | 20 nM | [3] |

| rTg4510 primary neurons | Concentration Range Tested | 0.1 µM - 100 µM | [7] |

Table 2: Observed Effects of this compound on Tau Phosphorylation in vitro

| Cell Type | This compound Concentration | Incubation Time | Effect on Tau Phosphorylation | Reference |

| Adult Hippocampal Progenitor (AHP) cells | 20 nM | 30 min | Transient elevation at Ser396 | [3] |

| Adult Hippocampal Progenitor (AHP) cells | 20 nM | Various | Decreased phosphorylation at several sites | [3] |

| rTg4510 primary neurons | 0.1 µM - 100 µM | 6 and 24 hours | No significant change at S199/202 and S396 | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound can be dissolved in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). For a 10 mM stock solution in DMSO, dissolve 2.48 mg of this compound (MW: 248.3 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Treatment of Neuronal Cell Cultures with this compound

-

Cell Culture: Plate primary neurons or neuronal cell lines at the desired density and culture under standard conditions. For primary cortical neurons, cells are often treated at days in vitro (DIV) 7.[7] To inhibit the proliferation of non-neuronal cells, 1 µM cytosine arabinoside can be added at DIV 4.[7]

-

This compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in the appropriate cell culture medium.

-

Treatment: Remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration of ≤0.1%).

-

Incubation: Incubate the cells for the desired period (e.g., 6 hours, 24 hours, or longer for chronic studies).

Protocol 3: Western Blot Analysis of O-GlcNAcylation and Tau Phosphorylation

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve O-GlcNAc modifications, it is crucial to include an OGA inhibitor, such as 1 µM PUGNAc or this compound itself, in the lysis buffer.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For O-GlcNAc antibodies, 3% BSA is often recommended.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Anti-O-GlcNAc (e.g., clone RL2 or CTD110.6)

-

Anti-phospho-Tau (site-specific antibodies, e.g., pS396, pS199/202)

-

Anti-total Tau

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification: Densitometry analysis can be performed using image analysis software to quantify the relative protein levels, normalizing to the loading control.

Protocol 4: Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density.

-

This compound Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2. Include untreated and vehicle-treated wells as controls.

-

MTT Incubation: After the desired treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Visualizations

Caption: this compound signaling pathway in neuronal cells.

Caption: General experimental workflow for this compound in vitro studies.

References

- 1. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]

- 6. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]

- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-GlcNAcylation protein disruption by this compound promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiamet G in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Thiamet G, a potent and selective inhibitor of O-GlcNAcase (OGA), in mouse models of Alzheimer's disease (AD). The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and other OGA inhibitors.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. O-GlcNAcylation, the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic post-translational modification that is inversely related to phosphorylation. In the AD brain, a decrease in O-GlcNAcylation has been observed, suggesting a potential role in disease pathogenesis.

This compound inhibits OGA, the enzyme responsible for removing O-GlcNAc from proteins. This inhibition leads to an increase in global O-GlcNAcylation, including on tau protein. This mechanism is hypothesized to interfere with tau hyperphosphorylation and aggregation, thereby offering a potential therapeutic strategy for AD and other tauopathies.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the dosages, administration routes, and treatment durations of this compound used in various mouse models of Alzheimer's disease.

| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| rTg4510 (Tau P301L) | 600 mg/kg/day | In drinking water | 18 weeks | Increased brain O-GlcNAc, reduced soluble and insoluble hyperphosphorylated tau, attenuated hyperactivity. | [1] |

| rTg4510 (Tau P301L) | 500 mg/kg/day | In chow | 4 or 8 weeks | Reduced aggregated tau and phosphorylated tau species in the insoluble fraction, elevated O-GlcNAcylated tau. | [2] |

| TAPP (APPSwe/Tau P301L) | 200 or 500 mg/kg/day | In drinking water | Long-term | Increased brain O-GlcNAc levels, reduced amyloid plaques and Aβ peptides, prevented cognitive decline. | [3] |

| JNPL3 (Tau P301L) | Not specified | In drinking water | Several months | Increased O-GlcNAc levels, slowed neuronal loss, and reduced NFT formation. | [3] |

Signaling Pathway

The therapeutic rationale for using this compound in Alzheimer's disease lies in its ability to modulate protein O-GlcNAcylation, thereby impacting downstream pathological cascades. The primary mechanism involves the inhibition of O-GlcNAcase (OGA), which leads to an accumulation of O-GlcNAc on various proteins, including tau. This increased O-GlcNAcylation is thought to compete with and reduce tau hyperphosphorylation, a critical step in the formation of neurofibrillary tangles.

Caption: this compound inhibits OGA, increasing protein O-GlcNAcylation and reducing tau hyperphosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Western Blotting for O-GlcNAc and Tau

This protocol describes the detection of total O-GlcNAcylated proteins and specific tau species in mouse brain homogenates.

Materials:

-

Brain tissue

-

RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-O-GlcNAc (e.g., CTD110.6 or RL2)

-

Anti-total Tau (e.g., Tau5)

-

Anti-phospho-Tau (e.g., AT8, PHF1)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

-

Homogenize brain tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (soluble fraction).

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

Sarkosyl-Insoluble Tau Extraction

This protocol is for the isolation of aggregated, insoluble tau from brain tissue.

Materials:

-

Brain tissue

-

Homogenization buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.8 M NaCl, 1 mM EGTA, 10% sucrose, with protease and phosphatase inhibitors)

-

10% Sarkosyl (N-lauroylsarcosinate sodium salt) solution

-

Ultracentrifuge

-

PBS (Phosphate-buffered saline)

Procedure:

-

Homogenize brain tissue in homogenization buffer.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and add 1% sarkosyl (final concentration).

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Ultracentrifuge at 100,000 x g for 1 hour at 4°C.